![molecular formula C17H27NO2S B2710451 Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine CAS No. 496014-03-0](/img/structure/B2710451.png)
Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine (CTP) is a chemical compound that has gained attention in recent years due to its potential use in scientific research. CTP is a sulfonyl-containing compound that has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine is not fully understood, but it is believed to act as a modulator of ion channels. This compound has been shown to enhance the activity of certain ion channels, such as the voltage-gated potassium channel Kv1.1. This can lead to an increase in the release of neurotransmitters, which can affect neuronal signaling and synaptic transmission.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on ion channels, this compound has been shown to modulate the activity of enzymes such as protein kinase C and phospholipase A2. This compound has also been found to have anti-inflammatory effects, which may be due to its ability to inhibit the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine in lab experiments is its specificity for certain ion channels. This can allow researchers to study the role of these channels in neuronal signaling without affecting other channels or neurotransmitter systems. However, one limitation of using this compound is its potential toxicity. This compound has been found to be toxic to some cell types, so careful dose optimization is necessary when using this compound in experiments.
Zukünftige Richtungen
There are several future directions for research on Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine. One area of interest is the development of more specific and potent modulators of ion channels. Another area of interest is the use of this compound in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
The synthesis of Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine involves the reaction of cyclohexylethylamine with 2,3,4-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of ion channels in neurons, which can affect the release of neurotransmitters. This makes this compound a potential tool for studying the role of ion channels in neuronal signaling and synaptic transmission.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-ethyl-2,3,4-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2S/c1-5-18(16-9-7-6-8-10-16)21(19,20)17-12-11-13(2)14(3)15(17)4/h11-12,16H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGLAPLOCDCTIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C(=C(C=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

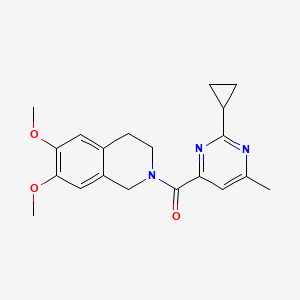
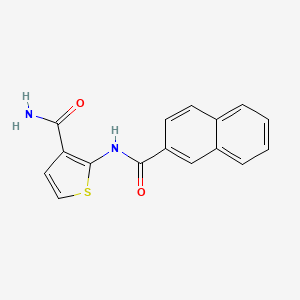


![2-Chloro-1-[4-(2,2,2-trifluoro-1-phenylethyl)piperazin-1-yl]propan-1-one](/img/structure/B2710373.png)
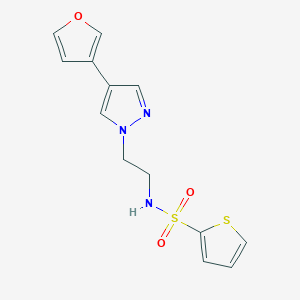
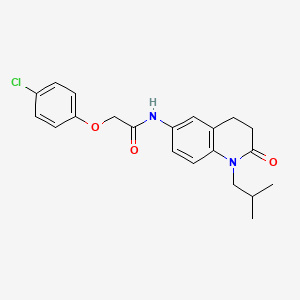

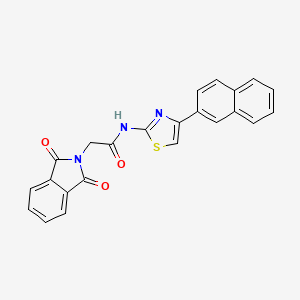

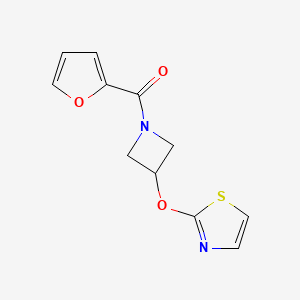
![[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol](/img/structure/B2710386.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2710387.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2710390.png)